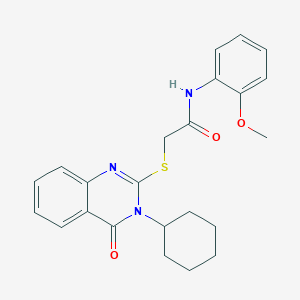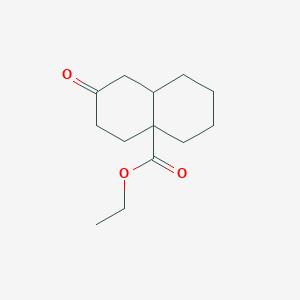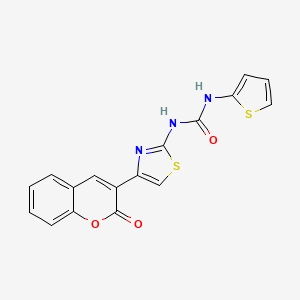
2-(3-cyclohexyl-4-oxoquinazolin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazolinones are a class of compounds that have gained attention due to their wide range of biological activities . They are heterocyclic compounds that contain a quinazoline nucleus, an aromatic bicyclic compound with two nitrogen atoms . They have been reported to have various medicinal values such as antihypertensive, antitumor, antiplasmodial, antiviral, and anti-inflammatory activities .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is generally characterized by the presence of a quinazoline nucleus . This nucleus is an aromatic bicyclic compound with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving quinazolinone derivatives can vary widely depending on the specific compound and the conditions under which the reactions are carried out. In the study mentioned earlier, the synthesized compounds were evaluated for their in vitro antimicrobial and anticancer activities .Scientific Research Applications
Structural Aspects and Fluorescence Properties
Research into compounds structurally related to 2-(3-cyclohexyl-4-oxoquinazolin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide has explored their structural aspects and potential for forming inclusion compounds and salts. For instance, compounds with isoquinoline derivatives have shown the ability to form gels and crystalline solids upon treatment with mineral acids, with their crystal structures offering insights into their potential applications. Notably, these compounds have exhibited enhanced fluorescence properties when forming host-guest complexes, suggesting potential applications in materials science for fluorescence-based sensors or imaging agents (Karmakar, Sarma, & Baruah, 2007).
Antibacterial Activity
A focus on the antibacterial properties of quinazolinone derivatives has been a significant area of research, with compounds showing promising antibacterial activity against a range of microorganisms. The synthesis and evaluation of these compounds have demonstrated their potential as novel antibacterial agents, which could lead to the development of new treatments for bacterial infections. The effectiveness of these compounds against various bacterial strains highlights their potential in addressing antibiotic resistance (Osarodion Peter Osarumwense, 2022).
Synthesis and Characterization for Potential Antimicrobial Agents
The synthesis of new quinazoline derivatives has been geared towards exploring their potential as antimicrobial agents. These efforts involve designing and synthesizing compounds with specific structural features aimed at enhancing their antimicrobial efficacy. The characterization of these compounds, including their crystal structures and physicochemical properties, forms the basis for understanding their action mechanisms and optimizing their antimicrobial activity (Desai, Shihora, & Moradia, 2007).
Applications in Allelopathy and Agriculture
The transformation products of benzoxazolinone and benzoxazinone, related to quinazolinone derivatives, have been studied for their allelopathic properties, which could be beneficial in agricultural practices. These compounds, found in several agricultural crops, can suppress weed growth and soil-borne diseases, offering an eco-friendly alternative to traditional chemical herbicides. Understanding the microbial transformation of these compounds in soil is crucial for harnessing their allelopathic properties effectively (Fomsgaard, Mortensen, & Carlsen, 2004).
Mechanism of Action
Target of Action
Quinazolinones, the class of compounds to which it belongs, have been proven to be excellent scaffolds in pharmaceutical and medicinal chemistry . They have potential to act as antibacterial , antiviral , anticancer , enzyme inhibitory , anti-HIV and other biologically active agents .
Mode of Action
The biological activity of quinazolinones depends on their structure, which can be altered using different synthetic approaches .
Biochemical Pathways
Quinazolinones are known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Given the potential biological activities of quinazolinones, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
Properties
IUPAC Name |
2-(3-cyclohexyl-4-oxoquinazolin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-29-20-14-8-7-13-19(20)24-21(27)15-30-23-25-18-12-6-5-11-17(18)22(28)26(23)16-9-3-2-4-10-16/h5-8,11-14,16H,2-4,9-10,15H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOHCTHAFLTDIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2376412.png)

![6-Benzyl-8-(4-methoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2376415.png)

![Methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2376419.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2376421.png)
![2,3-dimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2376422.png)
![1-[5-(4-Methylpiperidino)-2-nitrophenyl]-1-ethanone](/img/structure/B2376423.png)
![(E)-1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate](/img/structure/B2376424.png)
![N-(furan-2-ylmethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2376426.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one](/img/structure/B2376428.png)
![2,6-Bis[4-(diphenylamino)phenyl]-9,10-anthraquinone](/img/structure/B2376429.png)
![4-[(2-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime](/img/structure/B2376432.png)

